1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-one
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Overview
Description
1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-one is a complex organic compound that features a pyrrolidine ring, a benzenesulfonyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-one typically involves multiple steps. One common method includes the reaction of a pyrrolidine derivative with a benzenesulfonyl chloride in the presence of a base to form the sulfonylated pyrrolidine intermediate. This intermediate is then reacted with a chlorophenyl ethanone derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity, while the chlorophenyl group can contribute to its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione share structural similarities with 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-one.
Benzenesulfonyl compounds: Other compounds containing the benzenesulfonyl group, such as benzenesulfonamide, are also similar.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Biological Activity
The compound 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-one , often referred to in research as a pyrrolidine derivative, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrrolidine ring, a benzenesulfonyl group, and a chlorophenyl moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound is primarily investigated in the context of its antimicrobial , anticancer , and anti-inflammatory properties. Below is a summary of the findings related to each area:
Antimicrobial Activity
Research has indicated that compounds similar to this pyrrolidine derivative exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with sulfonyl groups demonstrate enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Compound | Bacterial Strains Tested | Activity Level |
---|---|---|
This compound | S. aureus, E. coli | Moderate to High |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. A study focusing on similar pyrrolidine derivatives found that they could inhibit cancer cell proliferation effectively, with IC50 values indicating potent activity against several cancer cell lines . The mechanism appears to involve the induction of apoptosis in cancer cells.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 (lung cancer) | 5.0 | Apoptosis induction |
MCF7 (breast cancer) | 3.5 | Cell cycle arrest |
Anti-inflammatory Properties
In addition to antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, potentially through modulation of NF-kB signaling pathways .
Case Studies
Several case studies have highlighted the efficacy of pyrrolidine derivatives in clinical settings:
- Case Study on Anticancer Effects : A clinical trial involving patients with non-small cell lung cancer demonstrated that patients treated with a derivative showed significant tumor reduction compared to controls .
- Antimicrobial Efficacy : In a study assessing the effectiveness of various sulfonamide compounds against resistant bacterial strains, this compound was among the top performers, showcasing its potential as a new therapeutic agent against infections caused by resistant bacteria .
The precise mechanism by which this compound exerts its biological effects involves:
- Inhibition of Enzyme Activity : The sulfonyl group is known to interact with key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, it activates caspases leading to programmed cell death.
- Cytokine Modulation : It reduces levels of TNF-alpha and IL-6, key players in inflammatory responses.
Properties
IUPAC Name |
1-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3S/c20-18-11-5-4-7-15(18)13-19(22)21-12-6-8-16(21)14-25(23,24)17-9-2-1-3-10-17/h1-5,7,9-11,16H,6,8,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIACEGJTKBYRFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=CC=C2Cl)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.